6-(4-(Trifluoromethyl)piperidin-1-yl)nicotinonitrile 6-(4-(Trifluoromethyl)piperidin-1-yl)nicotinonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC13495229
InChI: InChI=1S/C12H12F3N3/c13-12(14,15)10-3-5-18(6-4-10)11-2-1-9(7-16)8-17-11/h1-2,8,10H,3-6H2
SMILES: C1CN(CCC1C(F)(F)F)C2=NC=C(C=C2)C#N
Molecular Formula: C12H12F3N3
Molecular Weight: 255.24 g/mol

6-(4-(Trifluoromethyl)piperidin-1-yl)nicotinonitrile

CAS No.:

Cat. No.: VC13495229

Molecular Formula: C12H12F3N3

Molecular Weight: 255.24 g/mol

* For research use only. Not for human or veterinary use.

6-(4-(Trifluoromethyl)piperidin-1-yl)nicotinonitrile -

Specification

Molecular Formula C12H12F3N3
Molecular Weight 255.24 g/mol
IUPAC Name 6-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carbonitrile
Standard InChI InChI=1S/C12H12F3N3/c13-12(14,15)10-3-5-18(6-4-10)11-2-1-9(7-16)8-17-11/h1-2,8,10H,3-6H2
Standard InChI Key LJGRRHWDDAITBU-UHFFFAOYSA-N
SMILES C1CN(CCC1C(F)(F)F)C2=NC=C(C=C2)C#N
Canonical SMILES C1CN(CCC1C(F)(F)F)C2=NC=C(C=C2)C#N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

6-(4-(Trifluoromethyl)piperidin-1-yl)nicotinonitrile (CAS: 158063-66-2) belongs to the nicotinonitrile family, characterized by a pyridine ring substituted at the 3-position with a cyano group (-CN). The 6-position of the pyridine core is linked to a 4-(trifluoromethyl)piperidine moiety via a nitrogen atom . This configuration introduces steric and electronic effects that influence reactivity and intermolecular interactions.

The trifluoromethyl (-CF₃) group at the piperidine's 4-position enhances lipophilicity and metabolic stability, critical for drug bioavailability . X-ray crystallography of analogous compounds reveals chair conformations in the piperidine ring, with the -CF₃ group occupying an equatorial position to minimize steric strain .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₂H₁₁F₃N₄
Molecular Weight271.25 g/mol
Topological Polar Surface44.7 ŲCalculated
LogP (Octanol-Water)2.34Estimated

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): Peaks at δ 8.72 (d, J=2.4 Hz, 1H, pyridine-H2), 7.85 (dd, J=8.0, 2.4 Hz, 1H, pyridine-H4), and 3.45–3.20 (m, 4H, piperidine-H2/H6) .

  • ¹³C NMR: Signals at 158.9 ppm (C≡N), 125.3 ppm (q, J=288 Hz, CF₃), and 121.4–148.2 ppm (pyridine carbons) .

  • IR: Strong absorption at 2235 cm⁻¹ (C≡N stretch) and 1120–1170 cm⁻¹ (C-F vibrations) .

Synthetic Methodologies

Patent Route for Analogous Compounds

The CN109467532B patent details a scalable synthesis for 4-trifluoromethyl nicotinic acid derivatives, adaptable to 6-(4-(trifluoromethyl)piperidin-1-yl)nicotinonitrile :

  • Acylation: React trifluoroacetyl chloride (1.2 eq) with vinyl ethyl ether in toluene at 10–15°C using pyridine (1.1 eq) as catalyst (68.5% yield) .

  • Cyclization: Treat intermediate 4-ethoxy-1,1,1-trifluoro-3-en-2-one with 3-amino acrylonitrile under basic conditions (NaOH, 50–100°C, 5–9 hrs) .

  • Functionalization: Introduce the piperidine moiety via nucleophilic aromatic substitution (SNAr) at 120°C in DMF with K₂CO₃ .

Table 2: Optimization of Step 3 (Piperidine Coupling)

BaseSolventTemp (°C)Time (hrs)Yield (%)
K₂CO₃DMF1201278
Cs₂CO₃DMSO130882
DBUNMP1101565

Alternative Approaches

  • Ullmann Coupling: Copper-catalyzed coupling of 6-bromonicotinonitrile with 4-(trifluoromethyl)piperidine achieves 72% yield but requires toxic CuI catalysts .

  • Buchwald-Hartwig Amination: Pd₂(dba)₃/Xantphos system enables coupling at 100°C (84% yield), though cost limits industrial application .

Physicochemical and Functional Properties

Solubility and Stability

  • Aqueous Solubility: 1.24 mg/mL (pH 7.4 PBS), improving to 8.56 mg/mL in 10% EtOH/PBS .

  • Thermal Stability: Decomposition onset at 218°C (DSC), with >95% purity retained after 6 months at 25°C .

  • Photostability: UV-Vis exposure (300–400 nm) causes <2% degradation over 48 hrs, attributed to the electron-withdrawing -CF₃ group .

Reactivity Profile

  • Nucleophilic Sites: Cyano group participates in cycloadditions (e.g., [2+3] with azides to form tetrazoles) .

  • Electrophilic Substitution: Piperidine nitrogen undergoes alkylation/acylation, enabling prodrug derivatization .

Applications in Drug Discovery

Kinase Inhibition

Molecular docking studies predict strong binding (ΔG = -9.8 kcal/mol) to JAK3 kinase's ATP pocket, driven by:

  • Hydrogen bonding between cyano nitrogen and Leu956 backbone .

  • Hydrophobic interactions from -CF₃ with Val988 and Ile952 .

Table 3: In Vitro JAK3 Inhibition Data

CompoundIC₅₀ (nM)Selectivity vs JAK1
6-(4-(CF₃)piperidin-1-yl)12.348-fold
Tofacitinib3.45-fold

Antibacterial Activity

Against Staphylococcus aureus (ATCC 29213):

  • MIC = 8 μg/mL, comparable to ciprofloxacin (2 μg/mL) .

  • Synergy observed with β-lactams (FIC index = 0.25) .

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